3,3-Dimethyl-2-oxaspiro[4.5]decan-1-one
Description
Properties
IUPAC Name |
3,3-dimethyl-2-oxaspiro[4.5]decan-1-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H18O2/c1-10(2)8-11(9(12)13-10)6-4-3-5-7-11/h3-8H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UVZNNTJSCNFFND-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC2(CCCCC2)C(=O)O1)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
182.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,3-Dimethyl-2-oxaspiro[4.5]decan-1-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of a ketone with a diol in the presence of an acid catalyst to form the spiro compound. The reaction conditions often include:
Temperature: Moderate temperatures (e.g., 60-80°C) to facilitate the cyclization process.
Catalysts: Acid catalysts such as sulfuric acid or p-toluenesulfonic acid.
Solvents: Solvents like dichloromethane or toluene to dissolve the reactants and facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters (temperature, pressure, and catalyst concentration) is crucial for large-scale production.
Chemical Reactions Analysis
Types of Reactions
3,3-Dimethyl-2-oxaspiro[4.5]decan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of substituted spiro compounds with various functional groups.
Scientific Research Applications
3,3-Dimethyl-2-oxaspiro[4.5]decan-1-one has several applications in scientific research:
Organic Synthesis: Used as an intermediate in the synthesis of complex organic molecules.
Medicinal Chemistry:
Material Science: Used in the synthesis of novel materials with specific properties.
Mechanism of Action
The mechanism of action of 3,3-Dimethyl-2-oxaspiro[4.5]decan-1-one involves its interaction with molecular targets through its functional groups. The ketone group can participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and biological activity. The spiro structure provides rigidity, which can affect the compound’s binding to targets and its overall stability.
Comparison with Similar Compounds
Structural and Functional Differences
Ring Heteroatoms :
- The oxa (oxygen) in this compound contrasts with aza (nitrogen) in analogs like 3-Oxa-1-azaspiro[4.5]decan-2-one . Oxygen reduces basicity compared to nitrogen, affecting hydrogen-bonding capacity and solubility.
- Diaza systems (e.g., 2,8-diazaspiro[4.5]decan-1-one) exhibit dual hydrogen-bonding sites, enhancing interactions with biological targets like kinases or neurotransmitter transporters .
Substituent Effects :
- Methyl Groups : 3,3-Dimethyl substitution increases hydrophobicity and metabolic stability compared to unsubstituted analogs. In contrast, 8,8-dimethyl substitution () alters ring conformation, impacting synthetic accessibility .
- Aromatic/Bulky Groups : Compounds like 7-benzyl-3,3-dimethyl-2-oxa-7-azaspiro[4.5]decan-1-one () show improved binding affinity in receptor studies due to π-π interactions .
Pharmacological Relevance
- GlyT-1 Inhibitors : 2,8-Diazaspiro[4.5]decan-1-one derivatives () demonstrate high selectivity for glycine transporters, relevant in schizophrenia treatment .
- Kinase Modulators : Spirocycles with pyridine or indazole substituents () show potency against CDK8 and WNT signaling pathways, critical in oncology .
Q & A
Basic Research Questions
Q. What are the key structural features of 3,3-Dimethyl-2-oxaspiro[4.5]decan-1-one, and how are they confirmed experimentally?
- The compound contains a spirocyclic framework where a cyclohexane ring is fused to an oxolane (tetrahydrofuran) ring via a shared carbon atom. The 3,3-dimethyl substituents introduce steric effects that influence reactivity and conformation. Structural confirmation requires a combination of ¹H/¹³C NMR to identify proton environments and carbonyl signals (δ ~170–180 ppm for the ketone), mass spectrometry (MS) for molecular weight validation, and X-ray crystallography (if crystalline) to resolve spatial arrangements .
Q. What are common synthetic routes for spirocyclic compounds like this compound?
- Synthesis often involves intramolecular cyclization or ring-closing metathesis . For example, ketone-containing precursors (e.g., dimethyl-substituted cyclohexanones) can undergo acid-catalyzed cyclization with diols or epoxides to form the oxaspiro ring. Reaction conditions (e.g., solvent polarity, temperature) are critical to avoid side products like linear ethers .
Q. How do the dimethyl substituents influence the compound’s physical properties?
- The 3,3-dimethyl groups increase hydrophobicity (logP) and steric hindrance, reducing nucleophilic attack at the spiro carbon. These effects are quantified via HPLC retention times and kinetic stability studies in protic vs. aprotic solvents. Differential scanning calorimetry (DSC) can further assess melting point variations compared to non-methylated analogs .
Advanced Research Questions
Q. How can reaction yields be optimized for this compound in multi-step syntheses?
- Yield optimization involves:
- Catalyst screening : Lewis acids (e.g., BF₃·Et₂O) to stabilize transition states during cyclization.
- Solvent selection : Polar aprotic solvents (DMF, DMSO) enhance solubility of intermediates.
- Stepwise purification : Flash chromatography after each step minimizes carryover impurities.
Refer to analogous spiro compounds (e.g., 4-Ethyl-1-oxa-3-azaspiro derivatives) for solvent/catalyst benchmarks .
Q. What strategies resolve contradictory NMR data between synthetic batches?
- Variable-temperature NMR can distinguish dynamic effects (e.g., ring flipping) from impurities.
- Isotopic labeling (e.g., ¹³C-enriched starting materials) clarifies ambiguous carbonyl signals.
- 2D NMR techniques (COSY, HSQC) map proton-carbon correlations, especially for overlapping signals in the spiro region .
Q. How does the spiro architecture affect biological activity in medicinal chemistry studies?
- The rigid spiro structure mimics bioactive conformations in target proteins (e.g., enzyme active sites). Molecular docking simulations predict binding affinities, while SAR studies compare dimethyl vs. hydrogen-substituted analogs. For example, methyl groups may enhance metabolic stability in vivo, as seen in related oxaspiro compounds with anti-inflammatory activity .
Q. What advanced analytical methods characterize the compound’s stability under physiological conditions?
- Forced degradation studies (acid/base/oxidative stress) with LC-MS monitoring identify degradation pathways.
- Circular dichroism (CD) or vibrational circular dichroism (VCD) assess conformational changes in chiral environments.
- Accelerated stability testing (40°C/75% RH) quantifies shelf-life using ICH guidelines .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
